molecular formula C8H7F2IO B14770029 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene

2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene

Cat. No.: B14770029
M. Wt: 284.04 g/mol
InChI Key: SPHDKCMLLHVXTD-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H7F2IO It is a derivative of benzene, characterized by the presence of fluorine, iodine, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene typically involves multiple stepsThe reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous synthesis techniques. For example, a microreactor system can be used to achieve high-quality and efficient production. This system allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction might yield a compound with a different halogen, while a coupling reaction could produce a biaryl compound .

Scientific Research Applications

2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene exerts its effects involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product. The pathways involved in these reactions are influenced by the presence of the fluorine, iodine, methoxy, and methyl groups, which affect the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-1-methoxy-4-methylbenzene
  • 2,3-Difluoro-4-iodo-5-methoxy-1-methylbenzene
  • 2,3-Difluoro-5-iodo-4-methoxy-1-methylbenzene

Uniqueness

Compared to similar compounds, 2,3-Difluoro-1-iodo-5-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents. The presence of both fluorine and iodine atoms, along with the methoxy and methyl groups, gives it distinct chemical properties that can be exploited in various applications. This uniqueness makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

IUPAC Name

2,3-difluoro-1-iodo-5-methoxy-4-methylbenzene

InChI

InChI=1S/C8H7F2IO/c1-4-6(12-2)3-5(11)8(10)7(4)9/h3H,1-2H3

InChI Key

SPHDKCMLLHVXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)I)F)F

Origin of Product

United States

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